amine CAS No. 133344-81-7](/img/structure/B3098324.png)

[(3,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine

Descripción general

Descripción

“(3,4-Dimethoxyphenyl)methylamine” is a chemical compound that belongs to the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .

Synthesis Analysis

One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin . The sequence is as follows: 3,4-Dimethoxybenzaldehyde (veratraldehyde) → 3,4-Dimethoxycinnamic acid → 3,4-Dimethoxyphenylpropionic acid → 3,4-Dimethoxyphenylpropionamide → 3,4-Dimethoxyphenethylamine . A much shorter synthesis is given by Shulgin and Shulgin .Molecular Structure Analysis

The molecular formula of “(3,4-Dimethoxyphenyl)methylamine” is C11H17NO2 . The molecular weight is 195.26 .Physical And Chemical Properties Analysis

“(3,4-Dimethoxyphenyl)methylamine” is a light yellow to yellow to orange clear liquid . Its boiling point is 100 °C/0.1 mmHg . The specific gravity (20/20) is 1.06 and the refractive index is 1.53 .Aplicaciones Científicas De Investigación

Photochromic Applications

The compound can be used in the synthesis of α-methylated chalcones . These chalcones have photochromic properties, meaning they can change color when exposed to light . This makes them useful in various applications such as photo-pharmacology , signaling , sensing , and information storage materials .

Synthesis of Therapeutic Agents

Derivatives of the compound are known to exhibit potent anticancer , antibacterial , antifungal , anti-inflammatory , and immunological modulator properties . This makes them relevant therapeutic agents in the field of medicine .

Production of New Materials

The tetrahydroquinoline (THQ) moiety, which can be synthesized from this compound, is used in the production of new materials . This is due to the broad range of biological activities exhibited by THQ .

Precursor for More Complex Molecules

The compound can serve as a precursor for more complex molecules with bio-utilities . This is particularly useful in the field of organic synthesis .

NF-κB Inhibitors

N-(tetrahydroquinolin-1-yl) amide compounds, which can be synthesized from this compound, can be used as NF-κB inhibitors . These inhibitors could be useful in anticancer drug research .

Retinoid Nuclear Modulators

The compound can be used to synthesize retinoid nuclear modulators . These modulators are important agents for the treatment of metabolic and immunological diseases .

Antiarrhythmic Drugs

Nicainoprol, a THQ-based 3-pyridinyl amide derivative, is an antiarrhythmic drug . The compound can be used in the synthesis of such drugs .

Inflammatory Mediators

The compound can be used to synthesize lipopolysaccharide (LPS)-induced inflammatory mediators . These mediators might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .

Safety and Hazards

“(3,4-Dimethoxyphenyl)methylamine” is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .

Propiedades

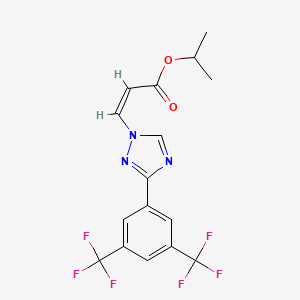

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-10(2)8-14-9-11-5-6-12(15-3)13(7-11)16-4/h5-7,10,14H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGBBCBWPBHKGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine | |

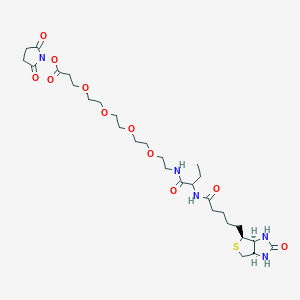

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B3098241.png)

![tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate](/img/structure/B3098267.png)

![Benzo[b]thiophene-2-methanol, 6-methyl-](/img/structure/B3098272.png)

![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3098280.png)

![L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B3098325.png)